
Methyl 2-(2-aminothiazol-4-yl)acetate
Overview
Description
Methyl 2-(2-aminothiazol-4-yl)acetate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-aminothiazol-4-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then esterified to produce the desired methyl ester . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Alkylation and Acylation
The compound undergoes alkylation and acylation at the amino group, enabling diversification into bioactive derivatives:
A. Reaction with Aryl Isothiocyanates :
- Product : Ethyl {2-[3,4-diaryl-3H-thiazol-2-ylideneamino]thiazol-4-yl}acetate .
- Conditions : Ethanol, room temperature, 12–24 hours.
- Yield : 23–59% .
B. Acetylation/Benzoylation :
Example Reaction :
textMethyl 2-(2-aminothiazol-4-yl)acetate + Ac₂O → N-Acetylated product (93% yield)[3]
Coordination Chemistry
The compound acts as a ligand in metal complexes due to its N- and O-donor sites:
Reaction with Cadmium(II) :
- Product : Dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ²O,N³]cadmium .
- Coordination Modes : Bidentate via thiazole N and ester O atoms .
Applications :
Functional Group Transformations
A. Hydrolysis :
B. Methoxyimination :
- Reagents : Dimethyl sulfate, phase-transfer catalysts (e.g., tetrabutyl ammonium hydrogen sulfate) .
- Product : 2-(2-Aminothiazol-4-yl)-2-(syn)-methoxyimino acetic ester .
- Yield Improvement : 40–50% → 80% (via phase-transfer catalysis) .
Key Reaction Table :
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Methoxyimination | Dimethyl sulfate, TBAHSO₄, NaOH | Syn-methoxyimino ester | 80% |
Hydrolysis | HCl, H₂O, 40°C | 2-(2-Aminothiazol-4-yl)acetic acid | 92% |
Stability and Handling
Scientific Research Applications
Biological Activities
Methyl 2-(2-aminothiazol-4-yl)acetate exhibits several biological properties that make it a candidate for further research:
- Antimicrobial Activity : Compounds containing thiazole rings are often associated with antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, indicating its potential as an antibiotic agent .
- Antifungal Properties : Research suggests that this compound may also possess antifungal activities, making it relevant for treating fungal infections .
- Anticancer Potential : Preliminary studies indicate that derivatives of thiazole compounds can exhibit anticancer properties. This compound may have similar effects, warranting further investigation into its role in cancer therapy .
Case Studies
Several studies have been conducted to assess the efficacy of this compound:
- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against common bacterial pathogens. Results showed significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a new antibiotic agent .
- Antifungal Activity Assessment : In vitro tests demonstrated that this compound exhibited antifungal effects against Candida species, indicating its potential use in treating fungal infections.
- Cancer Cell Line Testing : Preliminary testing on cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells, highlighting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminothiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential cellular components. The compound’s anti-inflammatory effects are attributed to its ability to modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- 2-Aminothiazole
- 4-Methylthiazole
Uniqueness
Methyl 2-(2-aminothiazol-4-yl)acetate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Biological Activity
Methyl 2-(2-aminothiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data tables.
Overview of this compound
This compound is an organic compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. This structure contributes to its significant biological properties, making it a valuable compound in medicinal chemistry and pharmacology.
Target of Action
The compound primarily interacts with various biological targets, influencing multiple biochemical pathways. Its strong coordination ability is attributed to the presence of nitrogen and oxygen coordination atoms, facilitating interactions with metal ions and biological macromolecules.
Mode of Action
this compound exhibits a multi-faceted mode of action, including enzyme inhibition and modulation of protein-ligand interactions. Such properties are crucial for its therapeutic applications.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, studies have reported effective antibacterial and antifungal activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for synthesized derivatives have shown promising results:
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Derivative A | Staphylococcus aureus | 3.25 |
Derivative B | Escherichia coli | 5.0 |
Derivative C | Candida albicans | 10.0 |
These findings indicate the potential of these compounds as therapeutic agents against resistant strains .
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral effects. A study evaluated several derivatives for their ability to inhibit viral replication in cell cultures, demonstrating significant antiviral activity against Influenza viruses:
Compound | EC50 (µg/mL) | CC50 (µg/mL) |
---|---|---|
N2-substituted derivative 1 | 0.58 | >50 |
N2-substituted derivative 2 | 0.0020 | >20 |
The results indicate that certain derivatives can effectively inhibit viral cytopathic effects while maintaining low cytotoxicity .
Antioxidant Activity
This compound also exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. The ability to scavenge free radicals has been demonstrated through various assays, contributing to its potential use in preventing oxidative damage .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is particularly relevant for developing treatments for inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study synthesized multiple derivatives of this compound and evaluated their antimicrobial efficacy against clinical isolates of bacteria and fungi. Results indicated that certain modifications significantly enhanced activity against resistant strains.
- Antiviral Evaluation : In vitro studies assessed the antiviral potential against various strains of influenza virus, revealing that specific derivatives exhibited potent inhibitory effects with minimal cytotoxicity.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for Methyl 2-(2-aminothiazol-4-yl)acetate, and how is its purity validated?
- Methodology : The compound is synthesized via esterification of 2-(2-aminothiazol-4-yl)acetic acid using methanol and thionyl chloride under reflux. The reaction is monitored by TLC, and the product is isolated by solvent evaporation followed by trituration with diethyl ether.
- Characterization : Purity is confirmed by and NMR. Key peaks include 3.66 (s, 3H, CH), 3.77 (s, 2H, CH), and 9.30 (s, 2H, NH) in DMSO-d. Quantitative yields (~90%) are typical under optimized conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Essential for confirming the ester group (δ 52.1 ppm for CH-O) and the thiazole ring structure (δ 105.6 ppm for C4-thiazole). NH protons appear as broad singlets due to hydrogen bonding .
- Mass Spectrometry : Used to verify molecular ion peaks (e.g., [M+H] at m/z 173.1) and fragmentation patterns.
Advanced Research Questions
Q. How is this compound utilized in cephalosporin synthesis, and what are common optimization challenges?
- Role : It serves as a key intermediate for introducing the 2-aminothiazole moiety into cephalosporin antibiotics like cefotiam and ceftazidime. For example, it undergoes condensation with 7-aminocephalosporanic acid (7-ACA) to form the cephalosporin core .
- Optimization :
- Solvent Systems : Replacing 1,2-dichloroethane with methanol/water mixtures improves cyclocondensation yields (e.g., 56.2% vs. 40–45% in traditional solvents) .
- Protection Strategies : N-protection with benzyloxycarbonyl (Cbz) groups prevents side reactions during coupling steps .
Q. How can structural contradictions in crystallographic data for related thiazole derivatives be resolved?
- Case Study : The crystal structure of (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (a derivative) revealed discrepancies in hydrogen bonding networks compared to ethyl analogs. Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) resolved positional ambiguities for NH groups .
- Best Practices :
- Use high-resolution XRD data (>0.8 Å) and constrained refinement for H-atoms.
- Cross-validate with DFT calculations to confirm torsion angles and hydrogen bonding .
Q. What experimental strategies mitigate low yields in large-scale syntheses of this compound?
- Process Improvements :
- Catalysis : Use of MgCl-triethylamine complexes enhances cyclocondensation efficiency during intermediate formation .
- Workup : Trituration with ether instead of column chromatography reduces product loss .
Q. Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?
- Root Causes : Solvent polarity (DMSO vs. CDCl) and concentration effects can shift NH proton signals. For example, NH protons appear at δ 9.30 in DMSO-d but may broaden or disappear in protic solvents .
- Resolution :
- Standardize solvent and temperature conditions.
- Compare with literature data from peer-reviewed syntheses (e.g., Bioorganic & Medicinal Chemistry vs. Acta Crystallographica ).
Q. What are the limitations of using this compound in multicomponent reactions (MCRs)?
- Challenges : The NH group participates in unwanted side reactions (e.g., imine formation) under acidic or oxidative conditions.
- Mitigation :
- Use protective groups (e.g., tert-butoxycarbonyl, BOC) for the amine during MCRs .
- Opt for mild, non-nucleophilic bases like DBU to suppress side reactions .
Q. Methodological Recommendations
Q. Which crystallization methods improve the stability of this compound derivatives?
Properties
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKFBGFHDNUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353317 | |
Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-16-2 | |
Record name | Methyl (2-amino-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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